1,2-Dibromoethane-13C2 CAS number and molecular weight
1,2-Dibromoethane-13C2 CAS number and molecular weight
Technical Monograph: 1,2-Dibromoethane-13C2 (
Executive Summary
1,2-Dibromoethane-13C2 (CAS: 33458-49-0) is the stable isotope-labeled analog of the halogenated hydrocarbon 1,2-dibromoethane (EDB). Unlike deuterium-labeled isotopologues (e.g., EDB-d4), which may exhibit kinetic isotope effects (KIE) during C-H bond cleavage,
Part 1: Physicochemical Characterization
The substitution of both carbon atoms with Carbon-13 increases the molecular mass by approximately 2 Daltons compared to the unlabeled congener, shifting the mass spectral signature without altering the chemical reactivity or chromatographic retention time significantly.
Table 1: Critical Physicochemical Data
| Property | Specification | Notes |
| Chemical Name | 1,2-Dibromo( | IUPAC nomenclature |
| CAS Number | 33458-49-0 | Specific to the |
| Unlabeled CAS | 106-93-4 | For reference only |
| Molecular Formula | ||
| Molecular Weight | 189.85 g/mol | Unlabeled MW is ~187.86 g/mol |
| Isotopic Purity | Essential to prevent signal overlap in MS | |
| Appearance | Colorless heavy liquid | Density ~2.20 g/mL |
| Solubility | Miscible in organic solvents | Limited solubility in water (~4 g/L) |
| Boiling Point | 131–132 °C | Identical to unlabeled EDB |
Part 2: Synthesis and Quality Control
Synthesis Pathway
The synthesis of 1,2-Dibromoethane-13C2 is achieved through the electrophilic addition of bromine to
-
Precursor: Ethylene-1,2-
(Gas phase). -
Reagent: Elemental Bromine (
). -
Reaction:
. -
Purification: Fractional distillation is used to remove unreacted bromine and trace byproducts.
Purity Analysis (Self-Validating Protocol)
-
Isotopic Enrichment (MS): Analysis must confirm the absence of the M+0 (188 m/z) and M+1 peaks to ensure spectral distinctness. The primary ion cluster will center around m/z 190, 192, and 194 (due to
and natural abundance). -
Chemical Purity (GC-FID): A split injection on a non-polar column (e.g., DB-5) must yield a single peak >99% area.
Part 3: Mechanistic Toxicology & Metabolic Tracing
The primary utility of
The Glutathione Bioactivation Pathway
While Cytochrome P450 enzymes oxidize EDB to 2-bromoacetaldehyde (a conventional pathway), the Glutathione S-Transferase (GST) pathway is responsible for the formation of the highly reactive episulfonium ion .
Using
Figure 1: Bioactivation of
Caption: The metabolic activation of 1,2-Dibromoethane-13C2. The 13C label (blue track) persists through the formation of the reactive episulfonium ion, allowing definitive identification of DNA adducts via NMR or Mass Spectrometry.
Part 4: Analytical Protocol (GC-MS)
In environmental and pharmaceutical analysis,
Methodology: Quantification in Complex Matrices
1. Standard Preparation
-
Internal Standard Spiking Solution: Prepare 1,2-Dibromoethane-13C2 at 10
in methanol. -
Calibration Curve: Spike unlabeled EDB into the blank matrix at concentrations of 0.05, 0.1, 0.5, 1.0, and 5.0
. Add the IS to all levels at a fixed concentration (e.g., 1.0 ).
2. Sample Extraction (Microextraction)
-
Aliquot 35 mL of water sample into a VOA vial.
-
Add 20
of the IS Spiking Solution. -
Add 2 mL of Hexane. Shake vigorously for 2 minutes.
-
Allow phases to separate. Transfer the hexane (upper) layer to a GC vial.
3. GC-MS Acquisition Parameters
-
Column: DB-624 or equivalent (30m
0.25mm 1.4 m). -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven: 40°C (hold 2 min)
10°C/min 240°C. -
SIM Mode (Selected Ion Monitoring):
-
Analyte (EDB): Monitor m/z 107 (Quant) and 109 (Qual).
-
Internal Standard (
-EDB): Monitor m/z 109 (Quant) and 111 (Qual). -
Note: The shift of +2 Da on the molecular ion translates to the fragment ions. The primary fragment is typically
.-
Unlabeled:
. -
Labeled:
.
-
-
Figure 2: Analytical Workflow for Trace Quantification
Caption: Workflow utilizing 1,2-Dibromoethane-13C2 as an internal standard to normalize extraction efficiency and instrument response.
Part 5: Safety and Handling
Warning: 1,2-Dibromoethane is a potent alkylating agent and a suspected human carcinogen. The
-
Engineering Controls: All handling must occur within a certified chemical fume hood.
-
PPE: Double nitrile gloves are recommended due to the compound's ability to permeate standard rubber. Wear safety goggles and a lab coat.
-
Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers or alkali metals.
-
Deactivation: Spills should be absorbed with vermiculite. Surfaces can be decontaminated with a solution of 10% sodium thiosulfate (reacts to form non-volatile salts).
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12998452: 1,2-Dibromoethane-13C2. PubChem. Available at: [Link]
-
Guengerich, F. P., et al. (1987). Activation of dihaloalkanes by glutathione conjugation and formation of DNA adducts.[1] Environmental Health Perspectives, 76, 15–18. Available at: [Link]
-
U.S. EPA. (1995). Method 504.1: 1,2-Dibromoethane (EDB), 1,2-Dibromo-3-chloropropane (DBCP), and 1,2,3-Trichloropropane (123TCP) in Water by Microextraction and Gas Chromatography.[2] EPA Methods. Available at: [Link]
